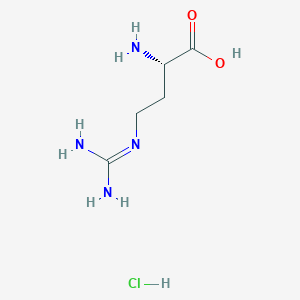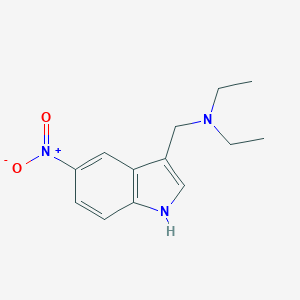
4-メチル-2,1,3-ベンゾチアジアゾール
概要
説明
Synthesis Analysis
The synthesis of 4-Methyl-2,1,3-benzothiadiazole and its derivatives involves several key methods. One approach is the microwave-assisted synthesis of novel benzothiazole derivatives, which offers advantages such as operational simplicity, short reaction times, and environmentally benign conditions (Bhoi et al., 2016). Another method involves the use of molecular iodine for oxidative cyclization, enabling the formation of new bonds at ambient temperatures (Naresh, Kant, & Narender, 2014).
Molecular Structure Analysis
The structure of 4-Methyl-2,1,3-benzothiadiazole derivatives has been characterized using various spectroscopic methods, including FT-IR, 1H NMR, 13C NMR, ESI-MS, and X-ray crystallography. These methods provide comprehensive information about the molecular structure, helping to understand the chemical behavior of these compounds (Bhoi et al., 2016).
Chemical Reactions and Properties
4-Methyl-2,1,3-benzothiadiazole participates in various chemical reactions, forming diverse poly-functionalized tri-heterocyclic benzothiazole derivatives. The reactions typically involve catalysts like PdCl2 under solvent-free conditions, indicating the compound's versatility in organic synthesis (Bhoi et al., 2016).
科学的研究の応用
有機エレクトロルミネッセンスダイオード (OLED)
2,1,3-ベンゾチアジアゾール (BT) およびその誘導体(4-メチル-2,1,3-ベンゾチアジアゾールを含む)は、フォトルミネッセンス化合物の開発に使用される重要なアクセプターユニットです。 これらの化合物は、有機発光ダイオードの分子構築に適用できます . これらの化合物の強い電子求引性は、得られる有機材料の電子特性を向上させることができます .
有機太陽電池
BTベースの化合物は、有機太陽電池 (OSC) に適用される共役ポリマーの構築に使用されます。 これらの修飾により、BTポリマーは、異なる吸収スペクトル、異なるフロンティアエネルギー準位、および結晶性を示すことができます . BTポリマーは、OSCで同時に電子供与体と電子受容体として使用することができ、高い電力変換効率を実現できます .
有機電界効果トランジスタ
BTとその誘導体は、有機電界効果トランジスタの分子構築にも使用されています . これらの化合物の強い電子求引性は、得られる有機材料の電子特性を向上させることができます .
発光材料
4-メチル-2,1,3-ベンゾチアジアゾールは、強い求引能力と蛍光体の挙動により、発光材料の調製に使用されます .
金属配位化学
官能化された2,1,3-ベンゾチアジアゾールは、金属配位化学において新規な用途があります . たとえば、4-アミノ-2,1,3-ベンゾチアジアゾールは、ZnCl2と錯体を形成します .
有機固体の結晶工学
Safety and Hazards
将来の方向性
The future directions of 4-Methyl-2,1,3-benzothiadiazole research are promising. It is an important nucleus used in the chemistry of photoluminescent compounds and applicable for light technology . Its derivatives can be used as constituents of organic light-emitting diodes, solar cells, liquid crystals, dyes, photovoltaic cells, and many others .
特性
IUPAC Name |
4-methyl-2,1,3-benzothiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c1-5-3-2-4-6-7(5)9-10-8-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZKISWGGPKREZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NSN=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381768 | |
| Record name | 4-methyl-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1457-92-7 | |
| Record name | 4-methyl-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-2,1,3-benzothiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is palladium-catalyzed amination with benzophenone imine preferred over traditional nitration methods for synthesizing 7-amino-4-methyl-2,1,3-benzothiadiazole?
A1: Traditional nitration methods for synthesizing 7-amino-4-methyl-2,1,3-benzothiadiazole can pose safety concerns due to the use of hazardous reagents. The research by [] demonstrates a safer and more practical alternative by employing palladium-catalyzed amination. This method uses benzophenone imine as a safer ammonia equivalent, resulting in a high yield of the desired product. This approach was successfully implemented on a larger scale (14.0 kg) in a pilot plant setting, showcasing its scalability and practicality for industrial applications. []
Q2: How does the synthesis of asymmetrical 4,7-disubstituted-2,1,3-benzothiadiazoles proceed from 4-methyl-2,1,3-benzothiadiazole?
A2: The synthesis of asymmetrical 4,7-disubstituted-2,1,3-benzothiadiazoles starts with 4-methyl-2,1,3-benzothiadiazole, which is derived from o-methylaniline through a three-step reaction sequence: bromination, hydrolysis, and selective oxidation using IBX (2-iodoxybenzoic acid). [] This process yields key building blocks like 4-formyl-7-bromo-2,1,3-benzothiadiazole. Further reactions, such as condensation or coupling reactions with electron-donating groups, are then used to introduce the desired substituents at the 4 and 7 positions of the benzothiadiazole core, leading to the formation of asymmetrical 4,7-disubstituted-2,1,3-benzothiadiazoles. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1a,2,3,7b-Tetrahydro-1h-naphtho[1,2-b]azirene](/img/structure/B75540.png)











